(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-15(22-3)8-7-14-18(20)17(24-19(11)14)9-12-5-6-13(21-2)10-16(12)23-4/h5-10H,1-4H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRALIAPGBZHO-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of benzofuran derivatives known for various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure features a benzofuran core substituted with methoxy and methyl groups, which may influence its biological activity. The presence of multiple functional groups can enhance interactions with biological targets, potentially leading to significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation in lung cancer cell lines A549 and HCC827, with IC50 values indicating effective dosages for inducing cell death .
Table 1: Anticancer Activity of Related Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 | 2D Culture |
| Compound B | HCC827 | 20.46 ± 8.63 | 3D Culture |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
Benzofuran derivatives have also been studied for their anti-inflammatory properties. One study reported that similar compounds effectively reduced pro-inflammatory cytokines such as TNF and IL-1 in macrophage models . The ability to modulate inflammatory pathways suggests potential therapeutic applications in chronic inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is another area of interest. Compounds with similar structures have shown significant free radical scavenging abilities, which are crucial in preventing oxidative stress-related damage in cells . This property may contribute to their overall therapeutic potential.
Study 1: Anticancer Evaluation
In a comprehensive study evaluating the anticancer activity of various benzofuran derivatives, researchers synthesized multiple compounds and tested their efficacy against human cancer cell lines using MTS cytotoxicity assays. The results indicated that certain substitutions on the benzofuran ring significantly enhanced anticancer activity .
Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory properties of related benzofuran compounds by assessing their impact on NF-κB signaling pathways in human macrophages. The results demonstrated a marked reduction in NF-κB activity and pro-inflammatory cytokine production upon treatment with these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of Alkaline Phosphatase
Recent studies have identified compounds structurally related to benzofuran-3(2H)-ones as potent inhibitors of alkaline phosphatases (APs), which are crucial in various physiological processes. The structure-activity relationship (SAR) analysis indicated that modifications on the benzofuran scaffold significantly influence inhibitory potency. For example, a series of aurones derived from benzofuran-3(2H)-one demonstrated high inhibitory activity against APs, with some compounds showing IC50 values in the low micromolar range .
1.2 Anticancer Activity
Benzofuran derivatives have been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways. Research indicates that these compounds can inhibit cell proliferation and promote cell death in various cancer cell lines, making them potential candidates for further drug development .
1.3 Antioxidant Properties
The antioxidant activity of benzofuran derivatives is another area of interest. These compounds exhibit the ability to scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative diseases and cardiovascular health .
Synthetic Applications
2.1 Organic Synthesis
Benzofuran-3(2H)-ones serve as versatile intermediates in organic synthesis. They can undergo various reactions, including condensation with aldehydes to yield substituted arylidene derivatives. This reaction is facilitated by catalysts such as morpholine acetate or under microwave irradiation conditions, leading to high yields of the desired products .
2.2 Development of New Materials
The unique structural features of benzofuran derivatives make them suitable for developing new materials, including polymers and dyes. Their photophysical properties are being investigated for applications in organic electronics and photonic devices.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of benzylidene-substituted benzofuran-3(2H)-ones. Below is a comparative analysis with structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Key Observations :
Substituent Effects on Bioactivity: The target compound’s 2,4-dimethoxybenzylidene group optimizes tyrosinase inhibition compared to analogs with single methoxy (e.g., ) or hydroxy groups (e.g., ), which may reduce binding affinity due to altered electron distribution .
Solubility and Bioavailability :
- Hydroxy groups (e.g., ) improve water solubility but may reduce membrane permeability.
- Methoxy groups (e.g., target compound ) balance lipophilicity and solubility, enhancing skin penetration for topical applications.
Synthetic Yields: The target compound’s 41% yield is comparable to analogs like (Z)-2-(4’-dimethylaminobenzylidene)-6-hydroxybenzofuran-3(2H)-one , suggesting efficient condensation despite steric hindrance from the 2,4-dimethoxy group.
Structural Uniqueness :
- The 7-methyl and 6-methoxy substituents in the target compound distinguish it from most analogs, which typically feature hydroxy or unsubstituted positions at C6/C7 (e.g., ).
Q & A
Q. What are the established synthetic routes for (Z)-2-(2,4-dimethoxybenzylidene)-6-methoxy-7-methylbenzofuran-3(2H)-one, and how are intermediates characterized?
The compound is synthesized via Knoevenagel condensation between 6-methoxy-7-methylbenzofuran-3(2H)-one and 2,4-dimethoxybenzaldehyde. Key intermediates are characterized using , , and IR spectroscopy to confirm regioselectivity and the Z-configuration of the benzylidene group. X-ray crystallography (e.g., for structurally similar compounds) is critical for resolving stereochemical ambiguities .
Q. What spectroscopic techniques are prioritized for structural validation of this benzofuran derivative?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while and identify substituent positions and electronic environments. For Z/E isomer differentiation, NOESY or ROESY NMR experiments are essential. IR spectroscopy verifies carbonyl (C=O) and aromatic stretching vibrations. X-ray crystallography (e.g., in ) resolves absolute configuration .
Q. How is the biological activity of this compound initially evaluated in academic research?
Preliminary screening focuses on enzyme inhibition (e.g., cyclooxygenase, kinases) or antimicrobial assays. For example, structurally analogous benzofurans show antifungal and antitumor activity via intercalation or reactive oxygen species (ROS) generation. Dose-response curves and IC values are calculated using standardized protocols (e.g., MTT assays) .
Advanced Research Questions
Q. How can regioselectivity challenges in benzofuran synthesis be addressed when introducing multiple methoxy/methyl groups?
Regioselectivity is controlled via protecting group strategies (e.g., benzyloxy for hydroxyl groups) and catalyst selection. For example, NaH in THF promotes selective deprotonation of phenolic hydroxyls, enabling stepwise functionalization (see ). Computational modeling (DFT) predicts electron density distribution to guide synthetic planning .
Q. What strategies optimize the yield of the Z-isomer during benzylidene formation?
Steric and electronic factors favor Z-isomer formation. Polar aprotic solvents (e.g., DMF) and mild bases (e.g., piperidine) enhance selectivity. Microwave-assisted synthesis reduces reaction time and improves Z/E ratios. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) isolates the desired isomer .
Q. How does the Z-configuration influence biological activity compared to the E-isomer?
The Z-isomer’s planar benzylidene group enhances π-π stacking with biological targets (e.g., DNA or enzyme active sites). For example, Z-configured benzofurans exhibit higher binding affinity to topoisomerase II compared to E-isomers. Molecular docking studies (AutoDock Vina) correlate stereochemistry with binding energy differences .
Q. What computational methods predict the pharmacokinetic properties of this compound?
ADMET predictors (e.g., SwissADME) analyze logP (lipophilicity), aqueous solubility, and CYP450 metabolism. QSAR models link methoxy/methyl substituents to bioavailability. Molecular dynamics simulations assess blood-brain barrier penetration, critical for CNS-targeted drug design .
Q. How are contradictory bioactivity results resolved between in vitro and in vivo studies?
Discrepancies often arise from metabolic instability or poor solubility. Microsomal stability assays (e.g., liver microsomes) identify metabolic hotspots. Formulation studies (e.g., PEGylation or liposomal encapsulation) improve bioavailability. Pharmacokinetic/pharmacodynamic (PK/PD) modeling bridges in vitro potency and in vivo efficacy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
